2,6-difluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide
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Overview
Description
2,6-Difluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide is a chemical compound characterized by its unique structure, which includes a difluoro-substituted benzene ring attached to a dithiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide typically involves the reaction of 2,6-difluorobenzoic acid with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the dithiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2,6-difluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide has been studied for its potential biological activities. It has shown promise as an antimicrobial and antiviral agent, making it a candidate for further development in pharmaceutical research.
Medicine: The compound has been investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests that it could be used in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,6-Difluorobenzoic Acid: A simpler compound lacking the dithiazole ring.
Thiosemicarbazide: A precursor used in the synthesis of the compound.
Dithiazole Derivatives: Other compounds containing the dithiazole ring with different substituents.
Uniqueness: 2,6-Difluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide stands out due to its specific combination of difluoro-substituted benzene and dithiazole rings. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2OS3/c10-4-2-1-3-5(11)6(4)7(14)12-8-13-9(15)17-16-8/h1-3H,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSANEMYDKEUAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=S)SS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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